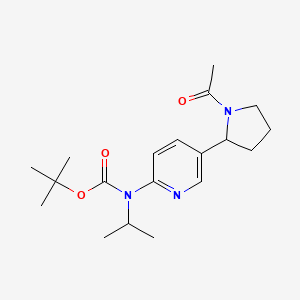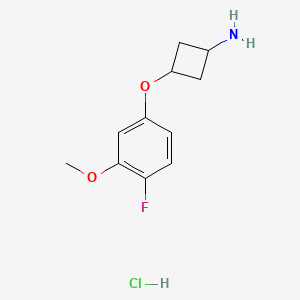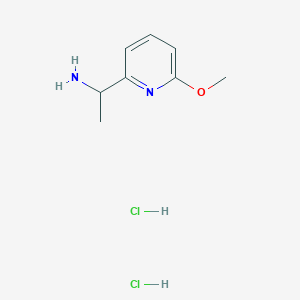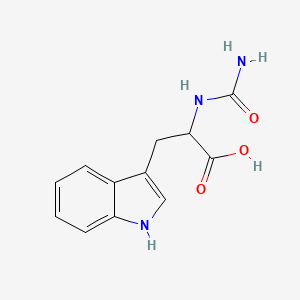
N,N-dimethyloctadecan-1-amine;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diméthyloctadecan-1-amine ; acétate, également connu sous le nom d'acétate de N,N-diméthyloctadecan-1-amine, est un composé chimique de formule moléculaire C22H47NO2 et d'une masse moléculaire de 357,62 g/mol . Ce composé est caractérisé par sa longue chaîne alkyle et la présence de groupes fonctionnels amine et acétate. Il est couramment utilisé dans diverses applications industrielles et de recherche en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acétate de N,N-diméthyloctadecan-1-amine implique généralement la réaction de l'octadecan-1-amine avec le sulfate de diméthyle pour former la N,N-diméthyloctadecan-1-amine. Cet intermédiaire est ensuite mis à réagir avec l'acide acétique pour donner le produit final, l'acétate de N,N-diméthyloctadecan-1-amine. Les conditions réactionnelles comprennent généralement :
Température : Température ambiante
Solvant : Atmosphère inerte
Pureté : Le produit final est généralement obtenu avec une pureté de 97 %.
Méthodes de production industrielle
En milieu industriel, la production de l'acétate de N,N-diméthyloctadecan-1-amine suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l'utilisation de produits chimiques en vrac et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle sont conçues pour être rentables et efficaces, impliquant souvent des réacteurs à flux continu et des systèmes automatisés .
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de N,N-diméthyloctadecan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acétate en d'autres groupes fonctionnels.
Substitution : Le groupe amine peut participer à des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les électrophiles comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire de l'oxyde de N,N-diméthyloctadecan-1-amine, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
L'acétate de N,N-diméthyloctadecan-1-amine a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme tensioactif et émulsifiant dans diverses réactions chimiques.
Biologie : Utilisé dans l'étude des membranes cellulaires et des interactions lipidiques.
Médecine : Envisagé pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent antimicrobien.
Industrie : Utilisé dans la production de cosmétiques, de détergents et d'autres produits de soins personnels
Mécanisme d'action
Le mécanisme d'action de l'acétate de N,N-diméthyloctadecan-1-amine implique son interaction avec les membranes lipidiques et les protéines. La longue chaîne alkyle lui permet de s'intégrer dans les bicouches lipidiques, affectant la fluidité et la perméabilité de la membrane. Le groupe amine peut interagir avec diverses protéines, modifiant potentiellement leur fonction et leur activité. Ces interactions sont cruciales pour ses applications dans l'administration de médicaments et l'activité antimicrobienne .
Applications De Recherche Scientifique
N,N-dimethyloctadecan-1-amine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products
Mécanisme D'action
The mechanism of action of N,N-dimethyloctadecan-1-amine acetate involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amine group can interact with various proteins, potentially altering their function and activity. These interactions are crucial for its applications in drug delivery and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- Oxyde de N,N-diméthyldecan-1-amine
- N,N-diméthyloctylamine
- N,N-diméthyldodécan-1-amine
Unicité
L'acétate de N,N-diméthyloctadecan-1-amine est unique en raison de sa combinaison spécifique d'une longue chaîne alkyle et de la présence de groupes fonctionnels amine et acétate. Cette combinaison confère des propriétés chimiques distinctes, ce qui le rend adapté à une large gamme d'applications. Comparé à des composés similaires, il offre une meilleure intégration dans les membranes lipidiques et une interaction accrue avec les protéines, ce qui le rend plus efficace dans certaines applications .
Propriétés
Formule moléculaire |
C22H46NO2- |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
N,N-dimethyloctadecan-1-amine;acetate |
InChI |
InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)/p-1 |
Clé InChI |
UUPXKAJPMYOPLF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)



![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)


![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)


![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)

